(S)-2-bromo-octanoic acid

Polyhydroxyalkanoic acid (PHA) synthesis Pseudomonas aeruginosa Biofilm inhibition

(S)-2-Bromo-octanoic acid is a chiral brominated medium-chain fatty acid analog with the molecular formula C₈H₁₅BrO₂, a molecular weight of 223.11 g/mol, and a calculated Log P of approximately 3.40, indicating moderate lipophilicity. It is commercially available in enantiopure form, typically at ≥97% purity (as determined by GC/T analysis), with a density of 1.278 g/mL at 25 °C and a boiling point of 140 °C at 5 mmHg.

Molecular Formula C8H15BrO2
Molecular Weight 223.11 g/mol
Cat. No. B8442669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-bromo-octanoic acid
Molecular FormulaC8H15BrO2
Molecular Weight223.11 g/mol
Structural Identifiers
SMILESCCCCCCC(C(=O)O)Br
InChIInChI=1S/C8H15BrO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1
InChIKeyGTGTXZRPJHDASG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Bromo-octanoic acid: Technical Specifications and Procurement-Relevant Chemical Identity


(S)-2-Bromo-octanoic acid is a chiral brominated medium-chain fatty acid analog with the molecular formula C₈H₁₅BrO₂, a molecular weight of 223.11 g/mol, and a calculated Log P of approximately 3.40, indicating moderate lipophilicity [1]. It is commercially available in enantiopure form, typically at ≥97% purity (as determined by GC/T analysis), with a density of 1.278 g/mL at 25 °C and a boiling point of 140 °C at 5 mmHg [2]. The compound serves as a mechanistic probe and selective inhibitor in fatty acid metabolism research, and its procurement as a defined (S)-enantiomer is critical for applications requiring stereospecific biological interactions [3].

Why Procuring (S)-2-Bromo-octanoic acid vs. Racemic Mixtures or Chain-Length Analogs Requires Quantitative Justification


Substitution of (S)-2-bromo-octanoic acid with its racemic mixture, enantiomer, or structurally similar 2-bromoalkanoic acids (e.g., 2-bromohexanoic acid, 2-bromodecanoic acid) is not scientifically equivalent due to pronounced differences in enzyme inhibition kinetics, target selectivity, and cellular response. The alkyl chain length directly modulates the inhibitory potency and specificity against enzymes such as PhaG and RhlA in Pseudomonas species, as well as diacylglycerol acyltransferase in mammalian systems [1][2]. Furthermore, the (S)-enantiomer confers a defined three-dimensional geometry that is critical for chiral recognition in biological systems, a feature absent in the racemate [3]. The quantitative evidence presented in Section 3 provides the necessary data to substantiate these claims and inform a rigorous procurement decision.

Quantitative Differentiation of (S)-2-Bromo-octanoic acid from Structural Analogs: A Comparative Evidence Guide


2-Bromooctanoic Acid vs. 2-Bromohexanoic Acid: Quantitative Ranking of PHA Synthesis Inhibition in Pseudomonas aeruginosa

In a direct comparative study of 2-bromoalkanoic acids, 2-bromohexanoic acid (2-BrHA) was found to be a more potent inhibitor of both rhamnolipid and polyhydroxyalkanoic acid (PHA) synthesis than 2-bromooctanoic acid (2-BrOA) in Pseudomonas aeruginosa. The order of inhibition strength was reported as 2-BrHA > 2-BrOA > 2-BrDA [1]. This quantitative ranking demonstrates that the C8 chain length of 2-bromooctanoic acid offers a distinct, albeit not maximal, level of inhibition, which may be preferable in experiments requiring a defined, moderate inhibitory effect rather than complete pathway shutdown.

Polyhydroxyalkanoic acid (PHA) synthesis Pseudomonas aeruginosa Biofilm inhibition

Apparent Inhibition Constant (Ki) for PHA Synthesis in Pseudomonas fluorescens BM07

The apparent inhibition constant (Ki) for 2-bromooctanoic acid's effect on polyhydroxyalkanoic acid (PHA) synthesis in fructose-grown Pseudomonas fluorescens BM07 cells was experimentally determined to be 60 µM [1]. This quantitative measure of binding affinity is critical for experimental design. In contrast, a comparator inhibitor, 4-pentenoic acid, exhibited a broad, featureless concentration dependence in the same study, indicating a non-specific mode of inhibition and precluding the calculation of a similar Ki value [1].

Polyhydroxyalkanoic acid (PHA) synthesis Enzyme kinetics Pseudomonas fluorescens

2-Bromooctanoic Acid vs. Cerulenin: Cost-Effectiveness and Cell Viability in PHA Synthesis Inhibition

2-Bromooctanoic acid has been directly proposed and validated as a cost-effective substitute for cerulenin, a widely used but prohibitively expensive PHA synthesis inhibitor. The cost differential is estimated at 2,000-fold in favor of 2-bromooctanoic acid [1]. Crucially, this economic advantage is accompanied by a functional benefit: 2-bromooctanoic acid blocks PHA formation in Pseudomonas fluorescens BM07 without inhibiting cell growth when the organism is cultured on fructose, whereas cerulenin is known to inhibit cell growth [1].

Polyhydroxyalkanoic acid (PHA) synthesis Inhibitor cost analysis Cell viability

Quantitative Flux Control of Diacylglycerol Acyltransferase (DGAT) by 2-Bromooctanoate in Cultured Rat Hepatocytes

In a study of triacylglycerol synthesis, 2-bromooctanoate was used as a specific inhibitor to determine the flux-control coefficient of diacylglycerol acyltransferase (DGAT). The flux-control coefficient for DGAT was measured as 0.76 in intact cultured rat hepatocytes and 0.80 to 0.99 in permeabilized cells, using palmitate or oleate as fatty acyl substrates [1]. A flux-control coefficient close to 1 indicates that the enzyme is the primary rate-limiting step in the pathway, a quantitative insight that cannot be derived from simple substrate analogs.

Triacylglycerol synthesis Diacylglycerol acyltransferase (DGAT) Metabolic flux analysis

Enantiomeric Purity as a Critical Procurement Variable: (S)- vs. (R)-2-Bromooctanoic Acid

While direct comparative activity data for the isolated (S)- and (R)-enantiomers are sparse in the primary literature, the compound's procurement as a pure (S)-enantiomer (e.g., CAS 2623-82-7 with defined stereochemistry) is fundamentally distinct from the racemic mixture [1]. The InChI key for the (S)-enantiomer specifies its absolute configuration [2]. This is not a minor nuance; in biological systems, the interaction of chiral molecules with enzymes and receptors is often stereospecific. Procuring the racemate introduces a 50% impurity of the potentially inactive or differently active (R)-form, which can confound data interpretation and reduce effective potency.

Chiral synthesis Stereospecific inhibition Enantiomeric purity

Optimal Research and Industrial Application Scenarios for (S)-2-Bromo-octanoic acid


Investigations of Polyhydroxyalkanoic Acid (PHA) Biosynthesis in Pseudomonads

This compound is specifically indicated for use as a selective inhibitor of PHA synthesis in Pseudomonas species, particularly P. fluorescens BM07 and P. aeruginosa. The well-defined inhibition kinetics (Ki = 60 µM in P. fluorescens) and the ability to block PHA accumulation without impairing cell growth on fructose make it an ideal tool for dissecting the linkage between fatty acid de novo synthesis and PHA metabolism [1]. Its intermediate potency compared to 2-bromohexanoic acid allows for dose-response studies [2]. Furthermore, its extreme cost advantage (~2,000×) over cerulenin enables its application in large-scale fermentation studies or high-throughput inhibitor screens [1].

Metabolic Flux and Control Analysis of Mammalian Triglyceride Synthesis

In mammalian cell systems, 2-bromooctanoate serves as a specific inhibitor of diacylglycerol acyltransferase (DGAT), the terminal and rate-limiting enzyme in triacylglycerol biosynthesis [3]. This property is invaluable for quantitative metabolic control analysis, as demonstrated by the determination of a flux-control coefficient of 0.76 for DGAT in cultured rat hepatocytes [3]. This application is distinct from its use in bacterial systems and highlights its utility as a cross-species mechanistic probe for lipid metabolism.

Stereospecific Studies of Fatty Acid-Protein Interactions

The procurement of (S)-2-bromo-octanoic acid as a single, defined enantiomer is essential for any experiment investigating the stereospecificity of fatty acid binding proteins, transporters, or metabolizing enzymes [4]. Use of the racemate would introduce an uncontrolled variable and potentially mask the true affinity or activity of the biologically relevant isomer. This is particularly relevant in drug discovery and enzymology research where chiral recognition is a fundamental principle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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